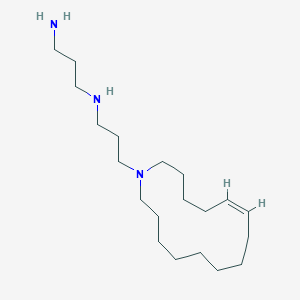
5-(di-tert-butilfosfino)-1',3',5'-trifenil-1'H-1,4'-bipirazol
Descripción general
Descripción
5-(di-tert-Butylphosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole, also known as 5-(di-tert-Butylphosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole, is a useful research compound. Its molecular formula is C32H35N4P and its molecular weight is 506.6 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(di-tert-Butylphosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(di-tert-Butylphosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(di-tert-Butylphosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aminación catalizada por paladio
BippyPhos se ha utilizado como ligando en reacciones de aminación catalizadas por paladio . La estructura del ligando le permite facilitar el acoplamiento de aminas con cloruros de arilo .
Arilación catalizada por paladio
El ligando también se ha utilizado en reacciones de arilación catalizadas por paladio . Su estructura única ayuda en la arilación de varios sustratos .
Eterificación catalizada por paladio
BippyPhos se utiliza en reacciones de eterificación catalizadas por paladio . Ayuda en el acoplamiento de cloruros de arilo con varios sustratos .
Aminación de Buchwald-Hartwig
BippyPhos ha demostrado una utilidad significativa en el proceso de aminación de Buchwald-Hartwig . Se ha utilizado como catalizador en la aminación de una variedad de cloruros de (hetero)arilo funcionalizados, así como bromuros y tosilatos .
Síntesis de heterociclos N-arílicos
El sistema catalítico BippyPhos/ [Pd (cinamilo)Cl]2 se ha utilizado en una nueva síntesis en un solo paso, de dos pasos, de heterociclos N-arílicos a partir de amoníaco, orto-alquinilhalo (hetero) arenos y haluros de (hetero) arilo a través de reacciones de N-arilación / hidroaminación en tándem .
Monoarilación quimioselectiva
BippyPhos/ [Pd (cinamilo)Cl]2 muestra un marcado perfil de selectividad que se explotó en la monoarilación quimioselectiva de sustratos que presentan dos unidades químicamente distintas que contienen NH .
Mecanismo De Acción
Target of Action
BippyPhos is a phosphine ligand . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. In the case of BippyPhos, it is often used in palladium-catalyzed cross-coupling reactions .
Mode of Action
As a ligand, BippyPhos binds to the metal atom in the center of the catalyst, typically palladium, through its phosphorus atom . This binding enhances the reactivity of the metal center and facilitates the cross-coupling reaction .
Biochemical Pathways
BippyPhos is involved in various types of cross-coupling reactions, such as the Buchwald-Hartwig Cross Coupling Reaction . These reactions are crucial in the synthesis of complex organic compounds, including pharmaceuticals and polymers .
Result of Action
The use of BippyPhos in cross-coupling reactions results in the formation of new carbon-carbon or carbon-heteroatom bonds . This enables the synthesis of complex organic compounds from simpler precursors .
Action Environment
The efficacy and stability of BippyPhos can be influenced by various environmental factors, including the reaction temperature, solvent, and the presence of other reagents . Optimal reaction conditions are crucial for achieving high yields and select
Análisis Bioquímico
Biochemical Properties
5-(di-tert-Butylphosphino)-1’,3’,5’-triphenyl-1’H-1,4’-bipyrazole plays a significant role in biochemical reactions as a ligand that can stabilize metal complexes. It interacts with various enzymes and proteins, particularly those involved in catalytic processes. The nature of these interactions often involves the coordination of the phosphine group to metal centers, facilitating reactions such as hydrogenation and carbon-carbon bond formation. This compound’s ability to form stable complexes with metals like palladium and copper enhances its utility in biochemical applications .
Cellular Effects
The effects of 5-(di-tert-Butylphosphino)-1’,3’,5’-triphenyl-1’H-1,4’-bipyrazole on cells include modulation of cell signaling pathways and gene expression. It can influence cellular metabolism by interacting with key metabolic enzymes, potentially altering the flux of metabolites through various pathways. This compound has been observed to affect cell function by stabilizing metal complexes that participate in redox reactions, thereby impacting cellular oxidative states .
Molecular Mechanism
At the molecular level, 5-(di-tert-Butylphosphino)-1’,3’,5’-triphenyl-1’H-1,4’-bipyrazole exerts its effects through binding interactions with metal ions. These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context. The compound’s phosphine group coordinates with metal centers, facilitating catalytic processes that involve electron transfer and bond formation. This mechanism is crucial for its role in catalysis and biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(di-tert-Butylphosphino)-1’,3’,5’-triphenyl-1’H-1,4’-bipyrazole can change over time due to factors such as stability and degradation. Studies have shown that this compound remains stable under various conditions, but prolonged exposure to certain environments may lead to degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can maintain its biochemical activity over extended periods .
Dosage Effects in Animal Models
The effects of 5-(di-tert-Butylphosphino)-1’,3’,5’-triphenyl-1’H-1,4’-bipyrazole vary with different dosages in animal models. At lower doses, the compound can enhance catalytic activity without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential disruptions in metabolic processes and cellular function. Threshold effects have been identified, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
5-(di-tert-Butylphosphino)-1’,3’,5’-triphenyl-1’H-1,4’-bipyrazole is involved in several metabolic pathways, particularly those related to redox reactions and catalysis. It interacts with enzymes and cofactors that facilitate electron transfer and bond formation, impacting metabolic flux and metabolite levels. The compound’s role in these pathways underscores its significance in biochemical applications .
Transport and Distribution
Within cells and tissues, 5-(di-tert-Butylphosphino)-1’,3’,5’-triphenyl-1’H-1,4’-bipyrazole is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its biochemical activity. The compound’s distribution patterns are crucial for its effectiveness in catalysis and other biochemical processes .
Subcellular Localization
The subcellular localization of 5-(di-tert-Butylphosphino)-1’,3’,5’-triphenyl-1’H-1,4’-bipyrazole is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. Understanding its localization is essential for optimizing its use in various applications .
Propiedades
IUPAC Name |
ditert-butyl-[2-(1,3,5-triphenylpyrazol-4-yl)pyrazol-3-yl]phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35N4P/c1-31(2,3)37(32(4,5)6)27-22-23-33-36(27)30-28(24-16-10-7-11-17-24)34-35(26-20-14-9-15-21-26)29(30)25-18-12-8-13-19-25/h7-23H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXJGGGNGMPMBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=CC=NN1C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35N4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468368 | |
| Record name | BippyPhos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
894086-00-1 | |
| Record name | BippyPhos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[Bis(t-butyl)phosphino]-1â??,3â??,5â??-triphenyl-1,4â??-bi-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-bromo-3-[(2R,5S)-5-(6-bromo-1H-indol-3-yl)-1,4-dimethylpiperazin-2-yl]-1H-indole](/img/structure/B1243449.png)




![[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B1243457.png)
![(9S,11R,15R,17S)-23-methoxy-25-azatetracyclo[18.3.1.12,6.111,15]hexacosa-1(23),2,4,6(26),20(24),21-hexaene-3,9,17-triol](/img/structure/B1243461.png)
![(3aR,4S,9aR,9bS)-N,2-bis(4-chlorophenyl)-1,3-dioxo-3a,4,9a,9b-tetrahydropyrrolo[1,2]pyrrolo[3,5-b]pyridazine-4-carboxamide](/img/structure/B1243462.png)
![1-methyl-N-[(E)-thiophen-2-ylmethylidene]-1H-benzimidazol-2-amine](/img/structure/B1243463.png)
![3-chloro-N-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-4-methylaniline](/img/structure/B1243464.png)




